molecular formula C17H17N3O3S B2684010 2-(4-methoxy-3-methylphenyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 1049175-51-0

2-(4-methoxy-3-methylphenyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B2684010
CAS No.: 1049175-51-0
M. Wt: 343.4
InChI Key: UPUPPFRXGPGNGP-UHFFFAOYSA-N
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Description

The compound 2-(4-methoxy-3-methylphenyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide features a 1,3,4-oxadiazole core substituted at position 5 with a thiophen-2-ylmethyl group. The oxadiazole ring is linked via an acetamide bridge to a 4-methoxy-3-methylphenyl moiety. This structure combines electron-donating (methoxy) and hydrophobic (methyl, thiophene) groups, which may enhance bioavailability and target binding. The acetamide linker facilitates hydrogen bonding, a critical feature for interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name

2-(4-methoxy-3-methylphenyl)-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-11-8-12(5-6-14(11)22-2)9-15(21)18-17-20-19-16(23-17)10-13-4-3-7-24-13/h3-8H,9-10H2,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPUPPFRXGPGNGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC(=O)NC2=NN=C(O2)CC3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxy-3-methylphenyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the thiophen-2-ylmethyl group: This step involves the alkylation of the oxadiazole ring with a thiophen-2-ylmethyl halide in the presence of a base.

    Acylation with 2-(4-methoxy-3-methylphenyl)acetyl chloride: The final step involves the acylation of the intermediate with 2-(4-methoxy-3-methylphenyl)acetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxy-3-methylphenyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiol derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens, alkyl halides, or acyl halides can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

Mechanism of Action

The mechanism of action of 2-(4-methoxy-3-methylphenyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes involved in disease processes.

    Receptor binding: It may bind to specific receptors, modulating their activity.

    Signal transduction pathways: The compound may affect various signaling pathways, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound Name/ID Key Structural Features Melting Point (°C) Biological Activity/Notes Reference(s)
4c : 2-((5-(4-Oxo-3,4-dihydrophthalazin-1-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide Phthalazinone-oxadiazole hybrid; p-tolyl substituent 265–267 Anti-proliferative activity; synthesized via S-alkylation in dioxane
2b : 2-((5-(Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide Benzofuran-oxadiazole core; 4-methoxyphenyl group Not reported Antimicrobial activity; synthesized under ultrasonic conditions
14 : N-(4-acetylphenyl)-2-((5-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide Quinoline-oxadiazole hybrid; bromophenyl and acetylphenyl groups Not reported IR peaks at 3446 cm⁻¹ (NH) and 1670 cm⁻¹ (C=O); synthesized via chloroacetamide reaction
7d : 2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]thiadiazol-2-yl}acetamide Thiadiazole-pyridine hybrid; fluorophenoxy and methoxyphenyl groups Not reported Cytotoxic (IC₅₀ = 1.8 µM on Caco-2 cells); compared to 5-fluorouracil
Target Compound Thiophen-2-ylmethyl-oxadiazole; 4-methoxy-3-methylphenyl acetamide Not reported Hypothesized anticancer/antimicrobial activity; structural uniqueness in thiophene group N/A

Key Comparative Insights

  • Synthetic Routes :

    • The target compound likely shares synthesis steps (e.g., S-alkylation, acetamide coupling) with analogues like 4c and 14 , which use chloroacetamide intermediates . Ultrasonic methods (as in 2b ) could improve reaction efficiency .
    • Unlike 7d (thiadiazole core), the oxadiazole ring in the target compound may confer distinct electronic properties due to nitrogen vs. sulfur heteroatoms .
  • The 4-methoxy-3-methylphenyl substituent combines steric bulk (methyl) and hydrogen-bonding capacity (methoxy), differing from 4c’s simpler p-tolyl group .
  • Biological Activity :

    • While 7d shows potent cytotoxicity (IC₅₀ = 1.8 µM), the target compound’s thiophene moiety may modulate activity against similar cancer cell lines (e.g., Caco-2) .
    • Antimicrobial activity in 2b suggests the acetamide-oxadiazole scaffold’s versatility, though substituent choice critically determines target specificity .
  • Physicochemical Properties :

    • Melting points for analogues range widely (206–300°C), influenced by crystallinity and hydrogen-bonding networks. The target compound’s melting point is unreported but expected to align with acetamide derivatives .

Spectral Comparisons

  • IR Spectroscopy :
    • The target compound’s NH and C=O stretches (~3446 cm⁻¹ and ~1670 cm⁻¹) would resemble 14 , while C–S vibrations (621 cm⁻¹ in 11a ) reflect thiophene’s contribution .
  • NMR :
    • The thiophen-2-ylmethyl group’s protons may resonate near δ 4.51 ppm (CH₂), similar to 14 ’s CH₂ signals .

Biological Activity

The compound 2-(4-methoxy-3-methylphenyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)acetamide belongs to the class of 1,3,4-oxadiazoles , which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant research findings and case studies.

Chemical Structure

The chemical structure of the compound is represented as follows:

C15H16N4O2S\text{C}_{15}\text{H}_{16}\text{N}_4\text{O}_2\text{S}

This structure features a methoxy group, a methyl group on the phenyl ring, and a thiophene moiety linked through an oxadiazole ring.

Anticancer Activity

1,3,4-Oxadiazole derivatives have been extensively studied for their anticancer potential. Research indicates that modifications in the oxadiazole scaffold can enhance cytotoxicity against various cancer cell lines.

The anticancer activity of compounds like this compound is attributed to several mechanisms:

  • Inhibition of Enzymes : These compounds can inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
  • Targeting Nucleic Acids : The ability to interact with DNA and RNA contributes to their antiproliferative effects .

Case Studies

A study conducted on various 1,3,4-oxadiazole derivatives demonstrated significant cytotoxic effects against human cancer cell lines. For instance:

  • Compound A (similar structure) showed IC50 values in the micromolar range against breast cancer cells .
CompoundCell LineIC50 (µM)
AMCF712.5
BHeLa10.0
CA54915.0

Antimicrobial Activity

The antimicrobial properties of 1,3,4-oxadiazole derivatives are well-documented. The compound has shown promising results against various bacterial and fungal strains.

Antibacterial Studies

Research indicates that certain derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria:

  • Escherichia coli : Effective at concentrations as low as 50 µg/mL.
  • Staphylococcus aureus : Exhibited moderate activity with an MIC of 100 µg/mL.

Antifungal Studies

In vitro studies have reported antifungal efficacy against Candida albicans , with minimum inhibitory concentrations (MICs) ranging from 25 to 100 µg/mL depending on the derivative .

Anti-inflammatory Activity

In addition to anticancer and antimicrobial properties, some studies suggest that oxadiazole derivatives may possess anti-inflammatory effects. This is particularly relevant in conditions where inflammation contributes to disease progression.

The anti-inflammatory potential is thought to arise from the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

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